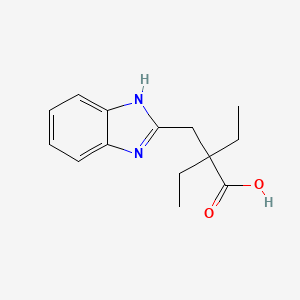
5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S It is characterized by the presence of a furan ring substituted with a carbaldehyde group and a thiomorpholine ring with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method provides good to high yields and short reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
化学反応の分析
Types of Reactions
5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: 5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The furan ring and the thiomorpholine moiety can engage in various binding interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A simpler analog with a furan ring and an aldehyde group.
Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.
Uniqueness
5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring, the thiomorpholine ring, and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
5-(2,2-dimethylthiomorpholin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)8-12(5-6-15-11)10-4-3-9(7-13)14-10/h3-4,7H,5-6,8H2,1-2H3 |
InChIキー |
PLDRZAGEBJSXDK-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCS1)C2=CC=C(O2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




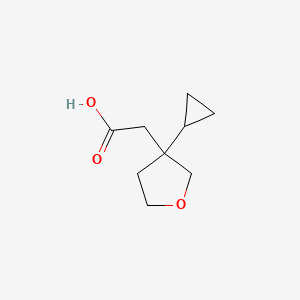
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
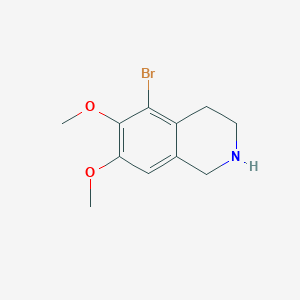
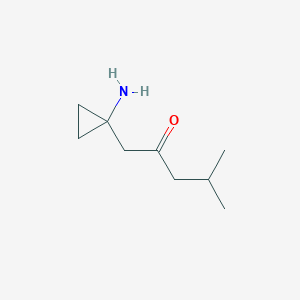
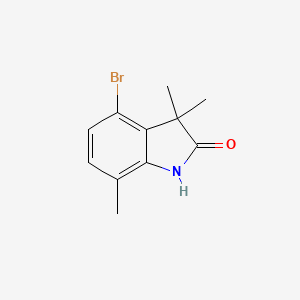
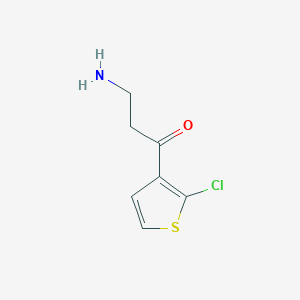
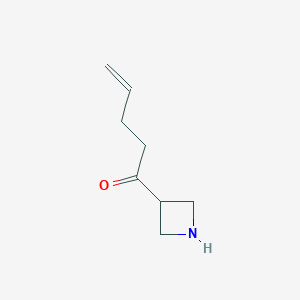
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
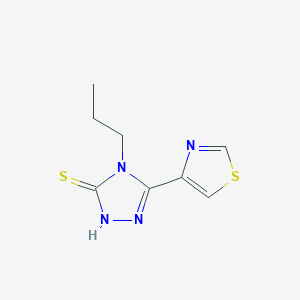
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
